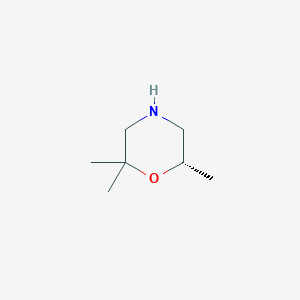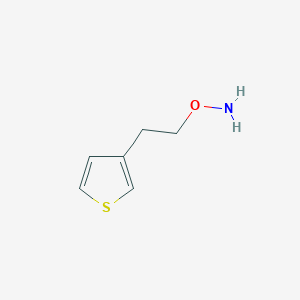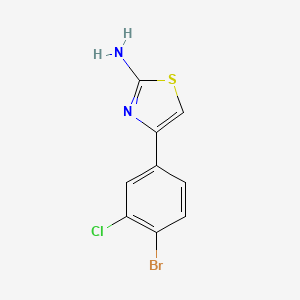
(S)-2,2,6-Trimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,6-Trimethylmorpholine is a chiral morpholine derivative characterized by the presence of three methyl groups attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,6-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and enantiomeric excess. The use of chiral catalysts or resolution techniques may be necessary to obtain the desired (S)-enantiomer.
化学反応の分析
Types of Reactions
(S)-2,2,6-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield demethylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Demethylated morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
科学的研究の応用
(S)-2,2,6-Trimethylmorpholine finds applications in several scientific research areas:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2,2,6-Trimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
2,2,6-Trimethylmorpholine: The racemic mixture of the compound.
2,6-Dimethylmorpholine: Lacks one methyl group compared to (S)-2,2,6-Trimethylmorpholine.
N-Methylmorpholine: Contains only one methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes, setting it apart from its non-chiral or differently substituted counterparts.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(6S)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
OQUWOWHKASMPNF-LURJTMIESA-N |
異性体SMILES |
C[C@H]1CNCC(O1)(C)C |
正規SMILES |
CC1CNCC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















